molecular formula C10H14N4S B11787161 1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine

1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine

Cat. No.: B11787161
M. Wt: 222.31 g/mol
InChI Key: HFMJDPFHBNNGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine is a heterocyclic compound that features both thiazole and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and pyrazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Alkylation: The resulting thiazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromopropane, to introduce the propyl group.

    Formation of the Pyrazole Ring: The alkylated thiazole is then subjected to a cyclization reaction with hydrazine and a suitable diketone to form the pyrazole ring.

    Final Amination:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any oxidized forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal chemistry, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

1-((2-Propylthiazol-4-yl)methyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

  • 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
  • 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine hydrochloride
  • 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride

These compounds share structural similarities but differ in the substitution patterns on the thiazole ring or the presence of different functional groups. The uniqueness of this compound lies in its specific combination of thiazole and pyrazole rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

1-[(2-propyl-1,3-thiazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H14N4S/c1-2-3-10-13-9(7-15-10)6-14-5-8(11)4-12-14/h4-5,7H,2-3,6,11H2,1H3

InChI Key

HFMJDPFHBNNGAX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CS1)CN2C=C(C=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.